4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
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Overview
Description
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C13H15BrFNO3 and a molecular weight of 332.17 g/mol . It is a benzoxazine derivative, specifically a tert-butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of use .
Comparison with Similar Compounds
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:
6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Lacks the tert-butyl ester group.
4-BOC-6-Chloro-5-fluoro-2,3-dihydro-1,4-benzoxazine: Contains a chlorine atom instead of bromine.
4-BOC-6-Bromo-2,3-dihydro-1,4-benzoxazine: Lacks the fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDEABOJMKGDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718439 |
Source
|
Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-72-9 |
Source
|
Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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